molecular formula C12H9N5O5 B187230 N'-(2,4-dinitrophenyl)pyridine-3-carbohydrazide CAS No. 5569-01-7

N'-(2,4-dinitrophenyl)pyridine-3-carbohydrazide

Cat. No. B187230
CAS RN: 5569-01-7
M. Wt: 303.23 g/mol
InChI Key: XSHYPUDMELYJEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2,4-dinitrophenyl)pyridine-3-carbohydrazide (DNPH) is a chemical compound that has been widely used in scientific research for many years. It is a yellow crystalline powder that is soluble in water and organic solvents. DNPH is commonly used as a reagent for the detection and quantification of carbonyl compounds in various substances.

Mechanism Of Action

The mechanism of action of N'-(2,4-dinitrophenyl)pyridine-3-carbohydrazide is based on the reaction between N'-(2,4-dinitrophenyl)pyridine-3-carbohydrazide and carbonyl groups. N'-(2,4-dinitrophenyl)pyridine-3-carbohydrazide reacts specifically with carbonyl groups to form stable hydrazones, which can be easily detected and quantified by various analytical techniques. The reaction between N'-(2,4-dinitrophenyl)pyridine-3-carbohydrazide and carbonyl groups is a nucleophilic addition reaction that occurs under mild conditions.

Biochemical And Physiological Effects

N'-(2,4-dinitrophenyl)pyridine-3-carbohydrazide does not have any direct biochemical or physiological effects on living organisms. However, it has been used to detect and quantify carbonyl compounds in various biological samples, which can provide valuable information about oxidative stress and other related physiological processes.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N'-(2,4-dinitrophenyl)pyridine-3-carbohydrazide in lab experiments is its high specificity for carbonyl groups. This allows for accurate detection and quantification of carbonyl compounds in various substances. Additionally, N'-(2,4-dinitrophenyl)pyridine-3-carbohydrazide is relatively easy to use and can be easily incorporated into various analytical techniques. However, one limitation of using N'-(2,4-dinitrophenyl)pyridine-3-carbohydrazide is its potential for interference from other compounds that may react with N'-(2,4-dinitrophenyl)pyridine-3-carbohydrazide. Therefore, careful validation and optimization of the experimental conditions are necessary to ensure accurate results.

Future Directions

There are several future directions for research involving N'-(2,4-dinitrophenyl)pyridine-3-carbohydrazide. One potential area of research is the development of new analytical techniques that can improve the sensitivity and specificity of N'-(2,4-dinitrophenyl)pyridine-3-carbohydrazide-based assays. Additionally, further research is needed to explore the potential applications of N'-(2,4-dinitrophenyl)pyridine-3-carbohydrazide in various scientific fields, including environmental science and clinical research. Finally, more studies are needed to better understand the biochemical and physiological effects of carbonyl compounds in living organisms and their potential implications for human health.

Synthesis Methods

N'-(2,4-dinitrophenyl)pyridine-3-carbohydrazide can be synthesized by reacting 2,4-dinitrochlorobenzene with pyridine-3-carbohydrazide in the presence of a base. The resulting product is then purified by recrystallization. The yield of N'-(2,4-dinitrophenyl)pyridine-3-carbohydrazide is typically high, and the purity can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N'-(2,4-dinitrophenyl)pyridine-3-carbohydrazide is commonly used as a reagent for the detection and quantification of carbonyl compounds in various substances, including proteins, lipids, and carbohydrates. This is because N'-(2,4-dinitrophenyl)pyridine-3-carbohydrazide reacts specifically with carbonyl groups to form stable hydrazones, which can be easily detected and quantified by various analytical techniques such as UV-Vis spectroscopy and HPLC. N'-(2,4-dinitrophenyl)pyridine-3-carbohydrazide has been used in various scientific research fields, including biochemistry, pharmacology, and environmental science.

properties

CAS RN

5569-01-7

Product Name

N'-(2,4-dinitrophenyl)pyridine-3-carbohydrazide

Molecular Formula

C12H9N5O5

Molecular Weight

303.23 g/mol

IUPAC Name

N'-(2,4-dinitrophenyl)pyridine-3-carbohydrazide

InChI

InChI=1S/C12H9N5O5/c18-12(8-2-1-5-13-7-8)15-14-10-4-3-9(16(19)20)6-11(10)17(21)22/h1-7,14H,(H,15,18)

InChI Key

XSHYPUDMELYJEW-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C(=O)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC(=CN=C1)C(=O)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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